N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
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Overview
Description
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a triazole derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu) under mild conditions. The cyclopentyl and methyl groups are introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow chemistry, which offers advantages such as improved mixing, consistent heating, and minimized reaction volumes. This method enhances the efficiency and safety of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopentyl and methyl groups, along with the propan-2-ylphenyl substituent, differentiate it from other triazole derivatives, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)14-8-10-16(11-9-14)22-13(3)17(20-21-22)18(23)19-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKZHTBVXYOOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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